![molecular formula C22H25N3O2S B5271850 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B5271850.png)
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a thiophene ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylprop-2-en-1-yl Group: This step involves the alkylation of the piperazine ring with cinnamyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the pyrrolidine-2,5-dione moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biology: The compound can be used in studies of receptor binding and signal transduction pathways.
Industry: It may have applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The compound may modulate signal transduction pathways by altering receptor conformation or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)propan-1-one: This compound has been evaluated for its affinity towards 5-HT1A serotonin receptors.
Uniqueness
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione is unique due to its combination of a piperazine ring, a thiophene ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-21-16-20(22(27)25(21)17-19-9-5-15-28-19)24-13-11-23(12-14-24)10-4-8-18-6-2-1-3-7-18/h1-9,15,20H,10-14,16-17H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYGCAGGUDIEK-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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